molecular formula C16H26O2 B12444850 (3,5-DI-Tert-butyl-2-methoxyphenyl)methanol

(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol

Cat. No.: B12444850
M. Wt: 250.38 g/mol
InChI Key: HEHZZUOEBWRTME-UHFFFAOYSA-N
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Description

(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol is an organic compound with the molecular formula C16H26O2. It is characterized by the presence of two tert-butyl groups and a methoxy group attached to a phenyl ring, along with a methanol group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DI-Tert-butyl-2-methoxyphenyl)methanol typically involves the reaction of 3,5-di-tert-butyl-2-methoxybenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reduction reactions but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be further reduced to form hydrocarbons, although this is less common.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products

    Oxidation: 3,5-DI-Tert-butyl-2-methoxybenzaldehyde or 3,5-DI-Tert-butyl-2-methoxybenzoic acid.

    Reduction: Hydrocarbons or other reduced forms.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-DI-Tert-butyl-2-methoxyphenyl)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its mechanism may involve interactions with cellular components, leading to effects such as inhibition of microbial growth or scavenging of free radicals. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol is unique due to the combination of its methoxy and methanol groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in synthetic chemistry and various industrial applications.

Properties

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

(3,5-ditert-butyl-2-methoxyphenyl)methanol

InChI

InChI=1S/C16H26O2/c1-15(2,3)12-8-11(10-17)14(18-7)13(9-12)16(4,5)6/h8-9,17H,10H2,1-7H3

InChI Key

HEHZZUOEBWRTME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC)CO

Origin of Product

United States

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